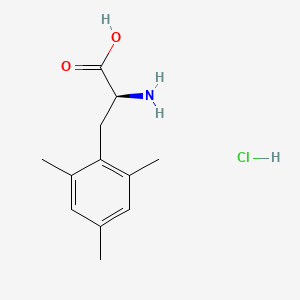

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride

CAS No.:

Cat. No.: VC17199891

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO2 |

|---|---|

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1 |

| Standard InChI Key | QRQGYGQQJMLUMX-MERQFXBCSA-N |

| Isomeric SMILES | CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C.Cl |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride (CAS: 910567-50-9) is a non-proteinogenic amino acid derivative with a molecular weight of 243.73 g/mol . Its molecular formula is , reflecting the incorporation of a mesityl group, an amine functional group, and a carboxylic acid moiety stabilized as a hydrochloride salt. The compound’s (S)-stereochemistry at the α-carbon is critical for its enantioselective interactions in synthetic and biological systems.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 910567-50-9 |

| Molecular Formula | |

| Molecular Weight | 243.73 g/mol |

| Purity | Not specified |

The mesityl group’s steric bulk influences the compound’s reactivity, often reducing racemization risks during peptide coupling reactions . This structural feature also enhances solubility in organic solvents, a trait leveraged in solid-phase peptide synthesis (SPPS).

Applications in Research and Industry

Peptide Synthesis

The compound’s hydrochloride salt form improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in SPPS. Its mesityl group acts as a steric shield, mitigating side reactions during elongation of peptide chains . For example, it has been employed in the synthesis of constrained peptides targeting G-protein-coupled receptors (GPCRs).

Pharmaceutical Intermediates

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride serves as a precursor to kinase inhibitors and protease antagonists. Its chiral center is pivotal for binding affinity in active pharmaceutical ingredients (APIs) such as:

-

Anticancer agents: Modulators of apoptosis pathways.

-

Antiviral therapeutics: Inhibitors of viral protease enzymes.

Future Directions

Ongoing studies explore its utility in:

-

Bioconjugation chemistry: Site-specific modification of antibodies.

-

Metal-organic frameworks (MOFs): Chiral catalysts for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume